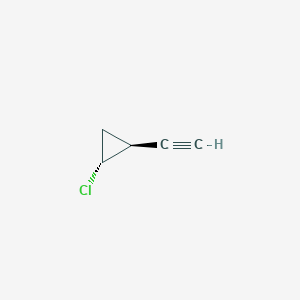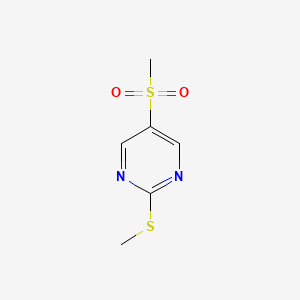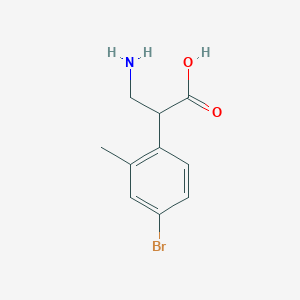
3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid: is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of propanoic acid, featuring an amino group, a bromine-substituted phenyl ring, and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the alpha position of the propanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine-substituted phenyl ring to a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Hydrogen-substituted phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies to understand the biochemical pathways involving amino acids and their derivatives.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mécanisme D'action
The mechanism of action of 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism.
Comparaison Avec Des Composés Similaires
3-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-Amino-2-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-Amino-2-(4-iodophenyl)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
3-amino-2-(4-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(5-12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Clé InChI |
MTFPNNPVKVCEGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


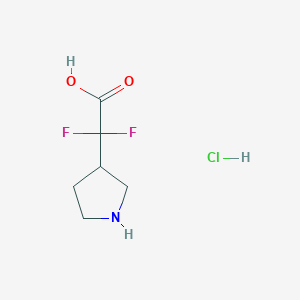
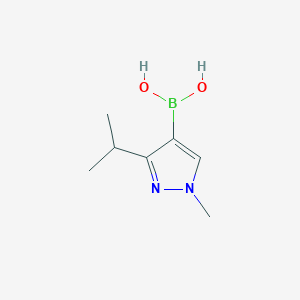
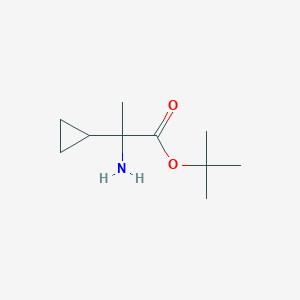
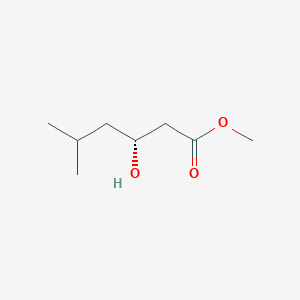
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
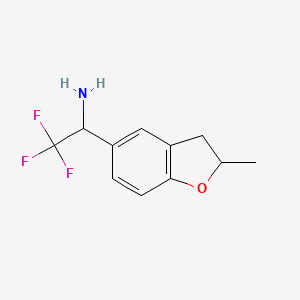
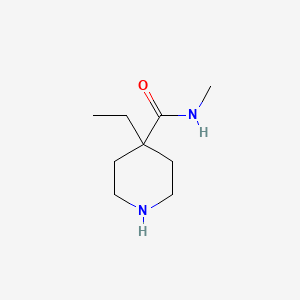
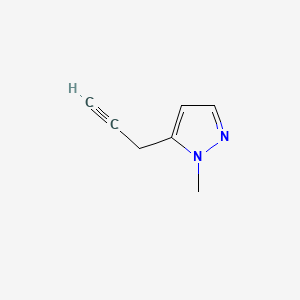

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
